Methyl 2-(4a,8-dimethyl-1,7-dioxo-1,2,3,4,4a,7-hexahydro-2-naphthalenyl)propanoate
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Overview
Description
Methyl 2-(4a,8-dimethyl-1,7-dioxo-1,2,3,4,4a,7-hexahydro-2-naphthalenyl)propanoate is a complex organic compound with a unique structure. It is characterized by the presence of two fused six-membered rings, which include an epoxidized ring and a perfect chair conformation ring. This compound is synthesized from ilicic acid, which is isolated from the chloroform extract of the aerial part of Inula viscose (L) Aiton .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4a,8-dimethyl-1,7-dioxo-1,2,3,4,4a,7-hexahydro-2-naphthalenyl)propanoate involves several steps. One of the key steps includes the reaction of 2-(4a,8-dimethyl-2,3,4,4a,5,6-hexahydro-naphthalene-2-yl)-acrylic acid methyl ester with chromic anhydride (CrO3) in acetone at 0°C. The reaction mixture is stirred for 1 hour, treated with cold water, and extracted multiple times .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic chemistry techniques such as esterification, oxidation, and purification through crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4a,8-dimethyl-1,7-dioxo-1,2,3,4,4a,7-hexahydro-2-naphthalenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like chromic anhydride.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can undergo substitution reactions, particularly at the methyl ester group.
Common Reagents and Conditions
Common reagents used in these reactions include chromic anhydride for oxidation, hydrogen gas for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like acetone or water .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with chromic anhydride yields a more oxidized form of the compound, while reduction can lead to the formation of alcohol derivatives.
Scientific Research Applications
Methyl 2-(4a,8-dimethyl-1,7-dioxo-1,2,3,4,4a,7-hexahydro-2-naphthalenyl)propanoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of Methyl 2-(4a,8-dimethyl-1,7-dioxo-1,2,3,4,4a,7-hexahydro-2-naphthalenyl)propanoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes or receptors in biological systems. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Methyl 2-(4a,8-dimethyl-1,7-dioxo-1,2,3,4,4a,7-hexahydro-2-naphthalenyl)propanoate can be compared with similar compounds such as:
2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl-: This compound has a similar naphthalene core but differs in its functional groups.
Methyl 2-(1a,4a-dimethyl-2,8-dioxo-2,3,4,4a,5,6,7,8-octa-hydro-1aH-1-oxacyclo-propa[d]naphthalen-7-yl)acrylate: This compound is structurally similar but has different substituents and functional groups.
Properties
Molecular Formula |
C16H20O4 |
---|---|
Molecular Weight |
276.33 g/mol |
IUPAC Name |
methyl (2S)-2-[(2S,4aS)-4a,8-dimethyl-1,7-dioxo-3,4-dihydro-2H-naphthalen-2-yl]propanoate |
InChI |
InChI=1S/C16H20O4/c1-9(15(19)20-4)11-5-7-16(3)8-6-12(17)10(2)13(16)14(11)18/h6,8-9,11H,5,7H2,1-4H3/t9-,11-,16-/m0/s1 |
InChI Key |
QFZLEIZVKWMNFT-QEKSWQHZSA-N |
Isomeric SMILES |
CC1=C2C(=O)[C@@H](CC[C@]2(C=CC1=O)C)[C@H](C)C(=O)OC |
Canonical SMILES |
CC1=C2C(=O)C(CCC2(C=CC1=O)C)C(C)C(=O)OC |
Origin of Product |
United States |
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